Isobutyl 3,5-diamino-4-chlorobenzoate
Description
Contextualization within Contemporary Organic Synthesis and Materials Science
In the realm of organic synthesis, Isobutyl 3,5-diamino-4-chlorobenzoate serves as a versatile building block. An industrial synthesis process for this compound involves steps such as the nitration of chlorobenzoic acid, followed by esterification and subsequent reduction to yield the final product. google.com This multi-step synthesis highlights its status as a custom-synthesized molecule for specific applications rather than a common commodity chemical.
The most significant application of this compound is in materials science, specifically in the production of high-performance polyurethane (PUR) elastomers. It functions primarily as a chain extender and crosslinking agent in heat-curing polyurethane systems. Its incorporation into the polymer matrix enhances the mechanical properties of the resulting elastomers, leading to materials with superior strength and durability. A key advantage of using this compound is its ability to provide longer casting times and controlled curing kinetics compared to other amine-based crosslinking agents. This controlled reactivity is crucial for large-scale manufacturing processes where precision and timing are essential, making it suitable for industries such as automotive, construction, and the manufacturing of various elastomeric components.
Significance of Functional Group Ensemble in Chemical Transformations
The chemical behavior and utility of this compound are dictated by the specific arrangement of its functional groups: two amino (-NH2) groups, a chlorine (-Cl) atom, and an isobutyl ester (-COOCH2CH(CH3)2) group attached to a benzoate (B1203000) core. This ensemble of functional groups imparts a unique combination of electronic, solubility, and steric characteristics to the molecule. ashp.org
The two amino groups at the 3 and 5 positions are primary nucleophiles. This high reactivity is the basis for its function as a chain extender in polyurethane synthesis, where the amino groups react with isocyanate groups of a prepolymer to form urea (B33335) linkages, thereby extending the polymer chain.
The chlorine atom at the 4-position and the amino groups have significant electronic effects on the aromatic ring. The electron-withdrawing nature of the chlorine atom influences the reactivity of the ring and the basicity of the amino groups. This modulation of reactivity is a critical factor in controlling the curing process of polyurethanes, allowing for a more extended pot life.
The isobutyl ester group primarily influences the compound's physical properties. It contributes to its solubility in organic media like alcohols and ethers, while rendering it insoluble in water. google.com This solubility profile is important for its compatibility with various diisocyanates and polyols in polyurethane formulations. Furthermore, the steric bulk of the isobutyl group can influence the reaction rate of the nearby amino groups, contributing to the controlled reactivity that makes it a valuable component in specific applications.
Compound Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ scbt.com |
| Molecular Weight | 242.7 g/mol scbt.com |
| Melting Point | 86-90 °C chemicalbook.com |
| Appearance | Brown crystalline powder google.com |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ |
| Flash Point | 193.9 °C |
Table 2: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 32961-44-7 scbt.com |
| EC Number | 251-311-5 |
| Synonyms | CDABE, Addolink 1604, Baytec XL 1604, 3,5-diamino-4-chloro-benzoic acid isobutyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 3,5-diamino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIRIRTZCOEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067735 | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32961-44-7 | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32961-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032961447 | |
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| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
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| Record name | Isobutyl 4-chloro-3,5-diaminobenzoate | |
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Synthetic Methodologies for Isobutyl 3,5 Diamino 4 Chlorobenzoate
Conventional Reaction Pathways
Conventional syntheses of Isobutyl 3,5-diamino-4-chlorobenzoate typically involve a series of well-established organic reactions. These pathways are often characterized by their reliability and scalability, making them suitable for industrial production.
Esterification Strategies for Benzoate (B1203000) Moiety Formation
The formation of the isobutyl ester group is a critical step in the synthesis. Several classical esterification methods can be employed, with the choice often depending on the specific precursor and desired reaction conditions.
Fischer-Speier Esterification : This is a widely used acid-catalyzed esterification method. libretexts.orgmasterorganicchemistry.combyjus.comorganic-chemistry.org In the context of this compound synthesis, the precursor, 3,5-diamino-4-chlorobenzoic acid or its dinitro analogue, is refluxed with an excess of isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation. libretexts.orgorganic-chemistry.org
Steglich Esterification : For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgorganic-chemistry.orgvnu.edu.vnnih.gov This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds at room temperature and is effective for sterically hindered acids. organic-chemistry.orgvnu.edu.vn The water formed during the reaction is consumed by DCC, forming the byproduct dicyclohexylurea. wikipedia.org
Mitsunobu Reaction : This reaction provides another mild method for esterification, proceeding with inversion of stereochemistry at the alcohol's chiral center, if present. tcichemicals.comorganic-chemistry.orgnih.govorgsyn.orgmissouri.edu It involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.comnih.gov While highly effective, the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts can complicate purification. tcichemicals.com
Table 1: Comparison of Esterification Strategies
| Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Isobutyl alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, water removal | Low-cost reagents, scalable | Harsh conditions, reversible |
| Steglich | Isobutyl alcohol, DCC, DMAP | Room temperature | Mild conditions, good for sensitive substrates | Stoichiometric byproduct (DCU), cost of reagents |
| Mitsunobu | Isobutyl alcohol, PPh₃, DEAD/DIAD | Mild, often low temperature | High yield, stereochemical inversion | Stoichiometric byproducts, purification challenges |
Halogenation and Amination Sequence Approaches
A common industrial route to this compound involves the introduction of the amino and chloro groups onto the benzene (B151609) ring in a specific sequence. google.com The most prevalent approach starts with a precursor that is first nitrated and then the nitro groups are subsequently reduced to amino groups.
The process typically begins with 4-chlorobenzoic acid. This starting material undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce two nitro groups at the 3 and 5 positions, yielding 4-chloro-3,5-dinitrobenzoic acid. google.com This dinitro compound is then esterified with isobutyl alcohol as described in the previous section. The final step is the reduction of the two nitro groups to amino groups. This is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or by using reducing agents like tin(II) chloride in acidic medium.
While direct amination of polychlorinated aromatic compounds is a known transformation, its application to the synthesis of this compound is less common in industrial practice due to challenges in controlling regioselectivity and the often harsh reaction conditions required. nih.gov
Multi-Step Conversions from Precursor Molecules
The synthesis of this compound is inherently a multi-step process, starting from readily available precursors. An illustrative industrial synthesis is outlined in Chinese patent CN1415598A, which details a three-step process starting from 4-chlorobenzoic acid. google.com
Nitration : 4-chlorobenzoic acid is treated with a nitrating mixture (HNO₃/H₂SO₄) to produce 4-chloro-3,5-dinitrobenzoic acid. google.com
Esterification : The resulting dinitrobenzoic acid is then esterified with isobutyl alcohol, catalyzed by sulfuric acid, to form isobutyl 4-chloro-3,5-dinitrobenzoate. google.com
Reduction : The dinitro ester is subsequently reduced to the target molecule, this compound. The patent suggests a reduction method, although specific details of the industrial reducing agent are not fully disclosed, catalytic hydrogenation is a standard method for this transformation. google.com
Table 2: Industrial Synthesis Pathway Overview
| Step | Reactants | Product | Catalyst/Reagents |
|---|---|---|---|
| 1. Nitration | 4-Chlorobenzoic acid | 4-Chloro-3,5-dinitrobenzoic acid | Nitric acid, Sulfuric acid |
| 2. Esterification | 4-Chloro-3,5-dinitrobenzoic acid, Isobutyl alcohol | Isobutyl 4-chloro-3,5-dinitrobenzoate | Sulfuric acid |
| 3. Reduction | Isobutyl 4-chloro-3,5-dinitrobenzoate | This compound | Reducing agent (e.g., H₂/Catalyst) |
Theoretically, a Friedel-Crafts acylation approach could be envisioned for the synthesis of a suitable precursor. khanacademy.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org For instance, a substituted toluene (B28343) derivative could undergo Friedel-Crafts acylation to introduce a carbonyl group, which could then be oxidized to a carboxylic acid. However, this route is generally less direct for this specific target molecule compared to starting with a pre-existing benzoic acid derivative. The directing effects of the substituents on the aromatic ring would need to be carefully considered to achieve the desired substitution pattern, and the subsequent introduction of the chloro and two amino groups in the correct positions would present significant synthetic challenges.
Contemporary and Sustainable Synthetic Innovations
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to research into greener alternatives for the synthesis of aromatic amines and esters.
For the synthesis of aromatic diamines, sustainable approaches focus on utilizing renewable feedstocks and developing biocatalytic methods. researchgate.netnih.govbio4matpro.de While not yet specifically applied to this compound, these methods represent the future direction of amine synthesis. This includes the use of engineered microorganisms to produce diamines from biomass-derived starting materials. nih.gov
In the realm of esterification, green chemistry principles have led to the development of solvent-free reaction conditions and the use of solid acid catalysts that can be easily recovered and reused. uakron.edu Enzymatic methods, for instance using lipases, also offer a mild and selective alternative for ester formation. nih.gov
Catalytic Systems for Enhanced Efficiency and Selectivity
Advances in catalysis offer significant potential for improving the synthesis of this compound.
For the nitration step, while the mixed acid method is traditional, newer catalytic systems aim to improve safety and regioselectivity. masterorganicchemistry.comlibretexts.org These include solid acid catalysts and milder nitrating agents.
In the crucial reduction of the dinitro intermediate, modern catalytic systems offer high efficiency and selectivity. Catalytic hydrogenation is a key green chemistry reaction, and advancements in catalyst design, such as the use of bimetallic catalysts or catalysts with optimized supports, can lead to higher yields, reduced reaction times, and milder reaction conditions. researchgate.netrsc.orgclariant.com For instance, palladium-based catalysts are highly effective for the hydrogenation of aromatic nitro compounds. rsc.org
For the esterification step, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify product purification and catalyst recycling, contributing to a more sustainable process.
Table 3: Potential Advanced Catalysts for Synthesis Steps
| Step | Conventional Catalyst | Potential Advanced Catalyst Systems | Potential Advantages |
|---|---|---|---|
| Nitration | H₂SO₄ | Solid acids (e.g., zeolites), milder nitrating agents | Improved safety, easier separation, enhanced selectivity |
| Reduction | Raney Ni, SnCl₂ | Supported Pd or Pt catalysts, bimetallic catalysts | Higher activity and selectivity, milder conditions, reusability |
| Esterification | H₂SO₄ | Solid acid catalysts (e.g., zeolites, resins), enzymes | Catalyst reusability, milder conditions, simplified workup |
Optimization of Reaction Parameters and Process Yield
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The following table outlines key parameters for each step of the synthesis and their potential impact on the process.
| Reaction Step | Key Parameters for Optimization | Impact on Yield and Process Efficiency |
| Nitration | - Temperature: Lower temperatures can reduce the formation of unwanted isomers. - Acid Concentration: The ratio of nitric acid to sulfuric acid affects the nitrating species' reactivity. - Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can result in by-product formation. | - Yield: Proper control of these parameters is essential for maximizing the yield of 4-chloro-3,5-dinitrobenzoic acid. |
| Esterification | - Catalyst Loading: The amount of sulfuric acid catalyst influences the reaction rate. - Temperature: Higher temperatures increase the reaction rate but must be balanced against potential side reactions. - Removal of Water: Efficient removal of water is critical to drive the equilibrium towards the product. | - Yield: Optimization of these factors directly impacts the conversion to Isobutyl 4-chloro-3,5-dinitrobenzoate. |
| Reduction | - Choice of Reducing Agent: Different reducing agents (e.g., iron, catalytic hydrogenation) have varying efficiencies and costs. - pH Control: Maintaining an optimal pH is crucial for the efficiency of the reduction and for the work-up process. - Temperature: The reaction is exothermic and requires careful temperature control to prevent side reactions. | - Yield and Purity: A well-optimized reduction step is key to obtaining a high yield of pure this compound. |
Further research into the kinetics of each reaction step can provide a more quantitative understanding of the interplay between these parameters, enabling the development of a highly optimized and robust synthetic process.
Elucidation of Chemical Reactivity and Mechanistic Pathways of Isobutyl 3,5 Diamino 4 Chlorobenzoate
Ester Hydrolysis: Kinetics and Mechanism Studies
The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. The rate of hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring and the steric bulk of the alcohol moiety. viu.ca
For Isobutyl 3,5-diamino-4-chlorobenzoate, the two electron-donating amino groups (-NH₂) increase electron density on the aromatic ring and, by resonance, reduce the electrophilicity of the carbonyl carbon. This effect tends to decrease the rate of hydrolysis. Conversely, the electron-withdrawing chloro group (-Cl) inductively pulls electron density away from the ring, slightly increasing the carbonyl carbon's electrophilicity and thus accelerating hydrolysis. The bulky isobutyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, which generally slows the reaction rate, particularly in base-catalyzed hydrolysis. viu.canih.gov
Acid-catalyzed ester hydrolysis typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of isobutanol yield the protonated 3,5-diamino-4-chlorobenzoic acid, which then loses a proton to regenerate the acid catalyst.
Base-catalyzed hydrolysis, or saponification, occurs through a nucleophilic acyl substitution mechanism, typically designated as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). viu.ca The reaction involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the isobutoxide leaving group to form 3,5-diamino-4-chlorobenzoic acid. A final, rapid acid-base reaction between the carboxylic acid and the isobutoxide generates the carboxylate salt and isobutanol.
The rate of base-catalyzed hydrolysis is highly dependent on the electrophilicity of the carbonyl carbon. The electron-donating amino groups decrease this electrophilicity, thereby slowing the rate of nucleophilic attack. The electron-withdrawing chloro group has an opposing, rate-enhancing effect. Furthermore, the steric hindrance presented by the isobutyl group can impede the approach of the hydroxide ion, further reducing the reaction rate. nih.gov The net effect is that this compound is expected to hydrolyze more slowly under basic conditions than esters with electron-withdrawing groups and less sterically hindered alcohol components.
| Ester Compound | Key Substituent Effects | Expected Relative Rate of Base-Catalyzed Hydrolysis |
|---|---|---|
| Methyl 4-nitrobenzoate | Strong electron-withdrawing group (-NO₂), minimal steric hindrance (methyl). | Very Fast |
| Methyl Benzoate (B1203000) | No electronic effect from substituent, minimal steric hindrance (methyl). | Moderate |
| tert-Butyl Benzoate | Significant steric hindrance (tert-butyl). | Very Slow |
| This compound | Strong electron-donating groups (-NH₂), moderate electron-withdrawing group (-Cl), moderate steric hindrance (isobutyl). | Slow |
Amination Reactions: Functional Group Derivatization
The two primary aromatic amino groups (-NH₂) are key sites for reactivity. The lone pair of electrons on each nitrogen atom makes them nucleophilic, allowing them to react with a variety of electrophiles. These reactions enable the synthesis of a wide range of derivatives, altering the compound's chemical and physical properties.
The nucleophilic nitrogen atoms of this compound can react with electrophiles such as alkyl halides or aldehydes and ketones (via reductive amination). For instance, alkylation with an alkyl halide could lead to the formation of secondary or tertiary amines, though overalkylation can be a competing side reaction. The reactivity of these amino groups is typical for aromatic amines, where the nucleophilicity is slightly reduced compared to aliphatic amines due to the delocalization of the lone pair into the aromatic ring. However, they remain sufficiently nucleophilic to participate in a variety of functional group transformations. slideshare.net
A common and important derivatization of primary amines is the formation of amides through acylation. This is typically achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), through a nucleophilic acyl substitution mechanism. youtube.com
For example, the reaction of this compound with an acyl chloride (e.g., Acetyl Chloride) would proceed via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the corresponding amide. Depending on the stoichiometry, either one or both amino groups can be acylated. This reaction is generally rapid and exothermic. The formation of the amide linkage significantly changes the electronic properties of the nitrogen, making it much less basic and nucleophilic due to the resonance-withdrawing effect of the adjacent carbonyl group.
| Acylating Agent | Potential Product (Mono-acylated) | Potential Product (Di-acylated) |
|---|---|---|
| Acetyl Chloride | Isobutyl 3-amino-5-acetamido-4-chlorobenzoate | Isobutyl 3,5-diacetamido-4-chlorobenzoate |
| Benzoyl Chloride | Isobutyl 3-amino-5-(benzamido)-4-chlorobenzoate | Isobutyl 3,5-bis(benzamido)-4-chlorobenzoate |
| Acetic Anhydride | Isobutyl 3-amino-5-acetamido-4-chlorobenzoate | Isobutyl 3,5-diacetamido-4-chlorobenzoate |
Nucleophilic Aromatic Substitution at the Chloro-Position
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. The canonical SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. nih.govresearchgate.net These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.
In the case of this compound, the chloro leaving group is flanked by an ortho amino group and has another amino group in the para position. These amino groups are strong electron-donating groups. Instead of stabilizing the negatively charged Meisenheimer intermediate, they would actively destabilize it by pushing more electron density into the ring. Consequently, the activation energy for the formation of this intermediate is prohibitively high. Therefore, this compound is deactivated towards nucleophilic aromatic substitution at the chloro-position under standard SNAr conditions. This reaction is not a feasible pathway for the derivatization of this compound.
Reductive Transformations
The chemical structure of this compound presents several sites susceptible to reduction. The most probable reductive transformation involves the chlorine atom on the benzene (B151609) ring. This type of reaction, known as reductive dehalogenation, is a well-documented process for aryl halides.
Reductive Dehalogenation:
The carbon-chlorine bond on the aromatic ring is a primary target for reduction. This can be achieved through various methods, including catalytic hydrogenation and microbial degradation.
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the chloro group can be replaced by a hydrogen atom. organic-chemistry.org This process is generally efficient for aryl chlorides, although they may require more vigorous conditions compared to aryl bromides. organic-chemistry.org The expected product of this reaction would be Isobutyl 3,5-diaminobenzoate. The reaction conditions, such as temperature, pressure, and choice of catalyst, would influence the rate and yield of the dehalogenation.
Microbial Reductive Dechlorination: Certain anaerobic microorganisms are capable of using chlorinated aromatic compounds as electron acceptors in their metabolic processes. nih.govnih.gov Studies on related compounds like 3-chlorobenzoate (B1228886) have shown that reductive dehalogenation is a key initial step in their biodegradation. nih.gov This process involves the enzymatic removal of the chlorine atom, replacing it with hydrogen. While specific studies on this compound are not available, it is plausible that it could undergo similar microbial degradation in anaerobic environments.
The amino and ester functional groups are generally stable under typical reductive dehalogenation conditions. However, under forcing conditions, reduction of the ester to an alcohol is possible, though less likely than dehalogenation.
| Reductive Transformation | Reagents/Conditions | Primary Product | Potential Byproducts |
| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Isobutyl 3,5-diaminobenzoate | Minor products from incomplete reaction |
| Microbial Reductive Dechlorination | Anaerobic microorganisms | Isobutyl 3,5-diaminobenzoate | Metabolites from further degradation |
Oxidative Transformations
The primary sites for oxidation in this compound are the two amino groups on the aromatic ring. Aromatic amines are known to undergo a variety of oxidative reactions.
Oxidation of Amino Groups:
Formation of Nitro Compounds: Strong oxidizing agents can convert the primary amino groups to nitro groups. However, this transformation often requires harsh conditions and can be accompanied by side reactions and degradation of the molecule.
Oxidative Polymerization: Aromatic amines can undergo oxidative coupling to form polymeric structures. This process can be initiated by chemical oxidants or enzymatic catalysts. The resulting polymers often possess interesting electronic and optical properties.
Diazotization: In the presence of a nitrous acid source (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures, the primary aromatic amino groups can be converted into diazonium salts. These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups in place of the original amino groups. scirp.org
Oxidation of the Aromatic Ring:
While the electron-donating amino groups activate the aromatic ring towards electrophilic substitution, they also make it more susceptible to oxidation. Strong oxidizing conditions could potentially lead to ring-opening and degradation of the molecule. However, the chloro and ester groups are generally resistant to oxidation under mild conditions.
| Oxidative Transformation | Reagents/Conditions | Potential Products | Notes |
| Oxidation of Amino Groups | Strong oxidizing agents (e.g., H₂O₂, KMnO₄) | 4-Chloro-3,5-dinitrobenzoate esters, polymeric materials | Can lead to complex mixtures and degradation. nih.gov |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Isobutyl 3,5-bis(diazo)-4-chlorobenzoate salt | Highly reactive intermediate. |
Polymerization Reactivity: Mechanisms and Kinetic Studies
This compound is utilized as a chain extender and crosslinking agent, particularly in polyurethane and polyurea systems. tri-iso.com Its polymerization reactivity stems from the two primary amino groups, which can react with electrophilic monomers.
Mechanism of Polyurethane/Polyurea Formation:
The most significant polymerization reaction involving this compound is its reaction with diisocyanates to form polyureas or, in the presence of polyols, polyurethane-ureas. mdpi.comresearchgate.net
The fundamental reaction is the nucleophilic addition of the nitrogen atom of the primary amine to the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is typically very fast and results in the formation of a urea (B33335) linkage (-NH-CO-NH-). umn.edu
The general mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amino group of this compound attacks the carbonyl carbon of an isocyanate group.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the isocyanate, leading to the formation of the stable urea linkage.
Since this compound has two amino groups, it can react with two diisocyanate molecules, thus extending the polymer chain. The presence of two amino groups also allows for cross-linking if the diisocyanate has a functionality greater than two, or if it reacts with an already formed polymer chain.
Kinetic Studies:
The reaction between aromatic amines and isocyanates is generally very rapid, often occurring at room temperature without the need for a catalyst. umn.edu The kinetics of this reaction are influenced by several factors:
Steric Hindrance: The substituents on both the aromatic diamine and the diisocyanate can affect the rate of reaction. In the case of this compound, the chloro group and the isobutyl ester group are ortho to the amino groups, which may introduce some steric hindrance, potentially slowing the reaction compared to less substituted aromatic diamines.
Electronic Effects: The electron-withdrawing nature of the chloro and ester groups can decrease the nucleophilicity of the amino groups, which would also tend to decrease the reaction rate.
Solvent and Catalyst: The reaction rate can be influenced by the polarity of the solvent and the presence of catalysts, although, as mentioned, catalysis is often not necessary for this type of polymerization.
Detailed kinetic studies on the specific reaction of this compound with various diisocyanates would be necessary to quantify these effects and determine the precise rate constants and activation energies. Such studies often employ techniques like differential scanning calorimetry (DSC) to monitor the heat evolved during the exothermic polymerization reaction. mdpi.com
| Parameter | Influence on Polymerization Reactivity |
| Functionality | Difunctional (two primary amino groups), acts as a chain extender. |
| Reaction Type | Nucleophilic addition to isocyanates. |
| Linkage Formed | Urea linkage (-NH-CO-NH-). |
| Reaction Kinetics | Generally fast, influenced by steric and electronic effects of substituents. umn.edu |
Advanced Characterization Techniques for Structural and Electronic Properties of Isobutyl 3,5 Diamino 4 Chlorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon).
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are crucial for unambiguously establishing the molecular connectivity of Isobutyl 3,5-diamino-4-chlorobenzoate. nih.gov These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For the isobutyl group, this would reveal correlations between the methine proton (CH) and the methyl protons (CH₃), as well as the methylene (B1212753) protons (CH₂).
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments for the aromatic C-H, isobutyl CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. This experiment would be instrumental in piecing together the molecular skeleton. Key expected correlations would include the link from the methylene protons (-O-CH₂-) of the isobutyl group to the carbonyl carbon of the ester, and from the aromatic protons to various carbons within the benzene (B151609) ring, confirming the substitution pattern.
Based on the compound's structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aromatic CH | 7.0 - 7.5 | 110 - 120 | Carbonyl Carbon, Quaternary Aromatic Carbons |
| Amino (NH₂) | 4.0 - 5.0 (broad) | N/A | Aromatic Carbons |
| Methylene (-O-CH₂-) | 3.8 - 4.1 | 70 - 75 | Carbonyl Carbon, Isobutyl CH |
| Methine (-CH-) | 1.9 - 2.2 | 27 - 30 | Methylene Carbon, Methyl Carbons |
| Methyl (-CH₃) | 0.9 - 1.1 | 18 - 22 | Methine Carbon, Methylene Carbon |
| Carbonyl (C=O) | N/A | 165 - 170 | N/A |
| Aromatic C-NH₂ | N/A | 145 - 150 | N/A |
| Aromatic C-Cl | N/A | 115 - 125 | N/A |
| Aromatic C-COO | N/A | 125 - 135 | N/A |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. youtube.combwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct and accurate quantification against a certified internal standard of known purity. acs.orgoxinst.com
For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample and a precisely weighed amount of an internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a suitable deuterated solvent. The standard is chosen so that at least one of its signals appears in a clear region of the spectrum, free from overlap with any analyte signals. By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the aromatic protons) with the integral of the standard's signal, the purity can be calculated using a standard formula that accounts for the molar masses, sample weights, and number of protons contributing to each signal. acs.org This technique is invaluable for qualifying batches of the compound and for monitoring the progress of a synthesis reaction by quantifying the disappearance of reactants and the appearance of the product over time. oxinst.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. rsc.org
Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (the precursor ion) and then fragmenting it to produce a spectrum of product ions. youtube.com For this compound (MW ≈ 258.7 g/mol ), the precursor ion would be the protonated molecule, [M+H]⁺, with an m/z of approximately 259.7.
A crucial diagnostic feature would be the presence of an isotopic peak at m/z 261.7 ([M+2+H]⁺) with an intensity about one-third of the [M+H]⁺ peak. This characteristic 3:1 isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.org
Collision-induced dissociation (CID) of the precursor ion would likely induce fragmentation at the most labile bonds. The expected fragmentation pathways would provide evidence confirming the structure:
Loss of isobutylene (B52900): A common fragmentation for isobutyl esters is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent product ion corresponding to the protonated 3,5-diamino-4-chlorobenzoic acid at m/z 203.
Loss of the isobutoxy group: Cleavage of the ester C-O bond could lead to the loss of the isobutoxy radical (•OC₄H₉, 73 Da), forming an acylium ion at m/z 186.
Decarbonylation: The fragment at m/z 186 could further lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 158, corresponding to the 3,5-diamino-4-chlorophenyl cation.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Information Confirmed |
| 259.7 ([M+H]⁺) | 203 | C₄H₈ (Isobutylene) | Presence of isobutyl ester group |
| 259.7 ([M+H]⁺) | 186 | •OC₄H₉ (Isobutoxy radical) | Ester functionality |
| 186 | 158 | CO (Carbon monoxide) | Benzoate (B1203000) structure |
Coupling liquid chromatography with mass spectrometry provides a powerful tool for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. rsc.org For this compound, an LC-MS or UPLC-MS method would be the preferred approach for purity analysis, stability studies, and reaction monitoring. nih.govnih.gov
A typical method would involve a reversed-phase chromatography column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid to promote ionization. The high separation efficiency of UPLC would allow for rapid analysis and resolution of the target compound from starting materials, by-products, and degradation products. The eluent from the column is directed into the mass spectrometer, which serves as a highly selective and sensitive detector. By operating the MS in selected ion monitoring (SIM) mode, where only the m/z values corresponding to the analyte and its expected impurities are monitored, extremely low detection limits and high quantitative accuracy can be achieved. nih.gov
Vibrational Spectroscopy: Infrared and Raman Modes Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov
The FTIR and Raman spectra of this compound would display a series of characteristic bands confirming its key structural features:
N-H Stretching: The two primary amino (-NH₂) groups would give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
C-H Stretching: Aliphatic C-H stretches from the isobutyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Its exact position is influenced by conjugation with the aromatic ring. smolecule.com
N-H Bending: The scissoring vibration of the primary amine groups would be visible around 1600-1650 cm⁻¹. smolecule.com
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The ester C-O stretches would produce strong bands in the 1100-1300 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretch is expected to produce a moderate to strong band in the lower frequency "fingerprint" region, typically between 700-800 cm⁻¹. smolecule.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Isobutyl Group | 2850 - 2970 | Medium-Strong |
| Carbonyl C=O Stretch | Ester | 1680 - 1720 | Strong |
| N-H Scissoring Bend | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium (multiple bands) |
| Ester C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |
X-ray Diffraction for Crystalline Structure and Conformation
X-ray diffraction (XRD) stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For this compound, single-crystal X-ray diffraction would provide unequivocal insights into its molecular structure, conformational preferences, and the packing of molecules within its crystal lattice. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms, is then mathematically analyzed to generate a detailed model of the atomic arrangement.
A comprehensive search of the scientific and patent literature did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, precise, experimentally determined data on its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles are not publicly available at present.
Were such data available, the analysis would reveal several key structural features. For instance, the planarity of the benzene ring could be confirmed, and the precise bond lengths and angles of the ester, amino, and chloro substituents would be determined. This would allow for an understanding of how the electronic effects of these functional groups influence the geometry of the benzene ring.
Furthermore, the conformation of the isobutyl ester chain relative to the plane of the aromatic ring would be established. The analysis would also detail the intermolecular interactions that stabilize the crystal structure. It is anticipated that the amino groups would act as hydrogen bond donors, while the carbonyl oxygen of the ester and potentially the chlorine atom could act as hydrogen bond acceptors, leading to the formation of a complex network of hydrogen bonds. The role of the chlorine atom in forming halogen bonds could also be assessed, an interaction of increasing interest in crystal engineering. mdpi.com Studies on related substituted chlorobenzoic acid derivatives have demonstrated the importance of such noncovalent interactions in dictating the supramolecular assembly. mdpi.com
Given the absence of specific experimental data for this compound, the generation of data tables for its crystallographic parameters is not possible. The following tables are therefore presented as illustrative examples of how such data would be presented if a single-crystal X-ray diffraction study were to be conducted and published.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value |
| Empirical formula | C₁₁H₁₅ClN₂O₂ |
| Formula weight | 242.70 |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated density (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond | Length (Å) | Angle | Degree (°) |
| Cl—C(4) | Data not available | C(3)—C(4)—C(5) | Data not available |
| N(1)—C(3) | Data not available | C(4)—C(3)—N(1) | Data not available |
| N(2)—C(5) | Data not available | C(4)—C(5)—N(2) | Data not available |
| O(1)—C(7) | Data not available | O(1)—C(7)—O(2) | Data not available |
| O(2)—C(8) | Data not available | C(1)—C(7)—O(1) | Data not available |
| C(1)—C(7) | Data not available | C(7)—O(2)—C(8) | Data not available |
Computational and Theoretical Chemistry Investigations of Isobutyl 3,5 Diamino 4 Chlorobenzoate
Electronic Structure Determination using Quantum Mechanical Methods
Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These approaches solve the Schrödinger equation (or a simplified form) to provide information about electron distribution, molecular orbital energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For Isobutyl 3,5-diamino-4-chlorobenzoate, DFT can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The analysis of molecular orbitals helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. In this compound, the amino groups and the benzene (B151609) ring are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the chlorobenzoate moiety.
Furthermore, DFT calculations can provide a detailed picture of the charge distribution within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. Such maps are invaluable for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT Calculation Results for this compound This table presents illustrative data that could be obtained from DFT calculations.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations can be used to validate DFT results and to study systems where DFT may not be as reliable. For this compound, these methods could be used to obtain a more precise determination of its electronic properties and to investigate excited states.
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound.
A key application of MD is in conformational analysis, which involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt. nih.gov For this compound, the flexibility of the isobutyl ester group allows for multiple low-energy conformations. MD simulations can explore the potential energy surface of the molecule to identify these stable conformers and to understand the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, it is possible to investigate how they interact with each other and with solvent molecules. These simulations can reveal information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the condensed-phase behavior of the compound.
Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations This table presents hypothetical data that could be generated from molecular dynamics simulations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| A | 0.0 | -175 | 65 |
| B | 1.2 | 60 | 25 |
| C | 2.5 | -65 | 10 |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. wikipedia.org
For example, theoretical studies could investigate the reactivity of the amino groups in reactions such as acylation or alkylation. Computational methods can be used to calculate the activation energies for different proposed mechanisms, helping to determine the most likely reaction pathway. The geometry of the transition state can also be determined, providing insights into the steric and electronic factors that control the reaction.
Prediction of Spectroscopic Observables
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, it is possible to simulate spectra that can be compared with experimental results.
For this compound, quantum mechanical calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies can aid in the assignment of experimental spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, which can be invaluable for confirming the structure of the molecule and for interpreting complex NMR spectra.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table shows examples of spectroscopic data that could be predicted computationally.
| Spectroscopic Technique | Predicted Observable (Illustrative) | Corresponding Functional Group |
|---|---|---|
| Infrared (IR) | ~3400 cm⁻¹ | N-H stretch (amino groups) |
| Infrared (IR) | ~1720 cm⁻¹ | C=O stretch (ester) |
| UV-Vis | λmax ≈ 290 nm | π → π* transition (aromatic ring) |
| ¹³C NMR | δ ≈ 165 ppm | Carbonyl carbon (ester) |
Design, Synthesis, and Structure Property Relationships of Isobutyl 3,5 Diamino 4 Chlorobenzoate Analogues and Derivatives
Systematic Variation of Ester Moiety: Impact on Reactivity
The ester moiety of Isobutyl 3,5-diamino-4-chlorobenzoate plays a significant role in defining its solubility, reactivity, and interaction with other molecules. Systematic variation of the alkyl group of the ester provides a direct means to tune these properties. The size, branching, and presence of functional groups within the ester chain can influence the steric and electronic environment around the carboxyl group, thereby affecting its reactivity.
Research Findings:
Studies on various aromatic esters have shown that the length and structure of the alkyl chain in the ester group can significantly influence the compound's physical properties and reactivity. For instance, increasing the length of the alkyl chain generally leads to decreased water solubility and a higher octanol-water partition coefficient (logP), which can affect the compound's behavior in different solvent systems and its bioavailability in biological contexts.
The reactivity of the ester group itself, particularly towards hydrolysis, is sensitive to both steric and electronic effects.
Steric Hindrance: Increasing the steric bulk of the alkyl group (e.g., moving from a primary alcohol like isobutanol to a more hindered secondary or tertiary alcohol) can shield the carbonyl carbon from nucleophilic attack, thereby slowing down the rate of hydrolysis.
Electronic Effects: While the electronic effect of the alkyl chain is less pronounced than that of aromatic substituents, it can still play a role. Longer alkyl chains are weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.
The following interactive table illustrates how the nature of the alkyl group in a series of hypothetical 3,5-diamino-4-chlorobenzoate esters could influence their properties.
| Ester Alkyl Group | Predicted Relative Hydrolysis Rate | Predicted Lipophilicity (logP) |
| Methyl | High | Low |
| Ethyl | Moderate-High | Moderate |
| Propyl | Moderate | Moderate-High |
| Isobutyl | Moderate | High |
| tert-Butyl | Low | High |
| Benzyl | Moderate-High | Very High |
Modification of Aromatic Ring Substituents: Influence on Electronic and Steric Profiles
The substituents on the aromatic ring of this compound have a profound impact on its electronic and steric profiles. The two amino groups (-NH₂) are strong electron-donating groups (EDGs) and act as activators for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The chlorine atom (-Cl) is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance.
Research Findings:
Modification of these substituents allows for the fine-tuning of the molecule's reactivity and electronic properties.
Electronic Effects: Replacing the amino groups with other substituents would drastically alter the electron density of the aromatic ring. For example, replacing one or both amino groups with nitro groups (-NO₂) would significantly deactivate the ring towards electrophilic attack due to the strong electron-withdrawing nature of the nitro group. Conversely, replacing the chlorine atom with a stronger electron-donating group, such as a methoxy (B1213986) group (-OCH₃), would further activate the ring. The electronic nature of the substituents directly influences the pKa of the amino groups and the reactivity of the aromatic ring in reactions such as diazotization and coupling.
Steric Effects: The size of the substituents on the aromatic ring can influence the molecule's conformation and its ability to interact with other molecules or surfaces. For instance, replacing the chlorine atom with a bulkier bromine or iodine atom would increase steric hindrance around the adjacent amino group, potentially affecting its reactivity and the rotational freedom of the ester group.
The following interactive table demonstrates how different substituents on the aromatic ring of a benzoate (B1203000) ester can influence its electronic properties, illustrated by the pKa of the parent benzoic acid.
| Substituent at C4 | Substituent at C3, C5 | pKa of Parent Benzoic Acid | Electronic Effect |
| -Cl | -NH₂ | Higher than benzoic acid | Net electron-donating |
| -Cl | -NO₂ | Lower than benzoic acid | Net electron-withdrawing |
| -H | -NH₂ | Higher than benzoic acid | Electron-donating |
| -H | -NO₂ | Lower than benzoic acid | Electron-withdrawing |
Synthesis of Chiral Analogues and Stereoselective Pathways
The introduction of chirality into analogues of this compound can lead to materials with unique optical properties and stereospecific interactions. Chirality can be introduced at several positions, for instance, by using a chiral alcohol to form the ester, by modifying one of the amino groups with a chiral substituent, or by introducing a chiral center on a substituent attached to the aromatic ring.
Research Findings:
The synthesis of chiral molecules often relies on stereoselective reactions that favor the formation of one stereoisomer over others. For the synthesis of chiral analogues of this compound, several strategies could be employed:
From Chiral Precursors: The most straightforward approach is the esterification of 3,5-diamino-4-chlorobenzoic acid with a chiral alcohol, such as (R)- or (S)-2-butanol. This would result in a diastereomeric mixture if the molecule already contained a chiral center, or a pair of enantiomers if it did not.
Asymmetric Synthesis: More advanced methods involve asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For example, an asymmetric reduction of a ketone on a substituent could introduce a chiral alcohol.
Resolution: A racemic mixture of a chiral analogue could be synthesized and then separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective pathways is crucial for applications where the specific three-dimensional arrangement of atoms is critical for function, such as in chiral liquid crystals or as monomers for stereoregular polymers.
Correlation of Molecular Structure with Chemical Reactivity and Material Performance
A key objective in the design and synthesis of new chemical compounds is to establish a clear correlation between their molecular structure and their macroscopic properties, including chemical reactivity and material performance. For derivatives of this compound, this involves understanding how changes in the ester group and aromatic ring substituents translate into predictable changes in performance characteristics.
Research Findings:
The diamino functionality of this compound makes it a suitable monomer for polymerization reactions, particularly for the synthesis of polyamides, polyimides, and polyurethanes. The structure of the monomer will directly influence the properties of the resulting polymer.
Reactivity in Polymerization: The nucleophilicity of the amino groups, which is modulated by the electronic nature of the other ring substituents, will affect the rate and success of polymerization reactions.
Polymer Properties:
Thermal Stability: The rigidity of the aromatic backbone contributes to high thermal stability. The introduction of flexible ester chains can lower the glass transition temperature (Tg) of the resulting polymer.
Solubility: The isobutyl ester group can enhance the solubility of both the monomer and the resulting polymer in organic solvents, which is advantageous for processing.
Mechanical Properties: The structure of the diamine monomer influences the packing of polymer chains and the degree of intermolecular interactions, which in turn determine the mechanical properties such as tensile strength and modulus.
By systematically synthesizing and characterizing a library of this compound analogues, it is possible to develop quantitative structure-property relationships (QSPRs). These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of materials with desired performance characteristics.
Advanced Materials Science Applications and Polymer Chemistry of Isobutyl 3,5 Diamino 4 Chlorobenzoate
Functionality as a Crosslinking Agent in Polymer Networks
Isobutyl 3,5-diamino-4-chlorobenzoate is a specialized aromatic diamine compound principally used as a chain extender and crosslinking agent, particularly in polyurethane (PU) elastomer systems. In this capacity, the two primary amine (-NH2) groups on the molecule react with isocyanate (-NCO) groups of prepolymers. This reaction forms strong urea (B33335) linkages, creating a three-dimensional, crosslinked polymer network.
The structure of the molecule, featuring a substituted benzoate (B1203000) core, imparts a degree of steric hindrance and electronic effects that moderate its reactivity compared to other aromatic amines. This controlled reactivity is a significant advantage in industrial settings, as it extends the "pot life" or working time of the polymer resin mixture. This allows for more precise and controlled processing, which is especially crucial for large-scale manufacturing or complex molding operations. Furthermore, its high melting point and thermal stability contribute to the performance of the final cured material in high-temperature environments.
Polyurethane and Polyurea Elastomer Formulations
The compound is a cornerstone in the formulation of high-quality, heat-curing polyurethane and polyurea elastomers. smolecule.com In these systems, a diisocyanate or a prepolymer terminated with isocyanate groups is reacted with a blend of polyols or amine-terminated resins and a chain extender. This compound serves as this critical chain-extending and crosslinking component.
Tailoring Polymer Architecture and Mechanical Properties
The use of this compound provides an effective method for tailoring the molecular architecture and, consequently, the mechanical properties of the final polymer. By controlling the stoichiometry between the diamine crosslinker and the isocyanate prepolymer, chemists can precisely manipulate the crosslink density of the polymer network. A higher concentration of the crosslinking agent generally leads to a more rigid material with a higher modulus and hardness, while a lower concentration results in a more flexible and elastic polymer.
This ability to engineer the polymer at a molecular level allows for the fine-tuning of key mechanical properties such as tensile strength, elongation at break, and tear resistance. The controlled curing kinetics afforded by this compound ensure that the network forms in a uniform and predictable manner, which is essential for achieving consistent and reliable material performance. Research on elastomers formulated with similar diamino-benzoic acid esters demonstrates how modifications to the ester group can influence these properties.
| Chain Extender Compound | Tensile Strength (kg wt/cm²) | Elongation at Break (%) | Structural Strength (kg wt) | Shore A Hardness |
|---|---|---|---|---|
| Isobutyl 3,5-diaminobenzoate | 260 | 613 | 46 | 74 |
| (2-ethyl)-hexyl 3,5-diaminobenzoate | 237 | 629 | 45 | 73 |
Table 1: Comparative mechanical properties of polyurethane elastomers prepared with different diaminobenzoate chain extenders. Data illustrates the influence of the ester group on the final characteristics of the polymer.
Role in Polymer Foaming Processes: Chemical Blowing Agent Characteristics
Polymer foams are created by introducing a gas into a polymer matrix, creating a cellular structure. This process relies on a blowing agent. Chemical blowing agents (CBAs) are compounds that decompose under heat to release a gas, which then forms the pores, or cells, within the polymer.
There is no scientific literature to suggest that this compound functions as a chemical blowing agent. Its primary role is to act as a crosslinker, forming the solid polymer matrix itself. smolecule.com The foaming of polyurethane or polyurea systems typically involves a separate blowing agent. This can be a physical blowing agent like a volatile liquid or a chemical blowing agent. A common chemical blowing reaction in polyurethane chemistry is the reaction of excess isocyanate with water, which produces carbon dioxide (CO2) gas. This gas then acts as the blowing agent to create the foam structure while the polymerization and crosslinking reactions, involving compounds like this compound, form the solid cell walls.
The characteristics of the crosslinker, such as its reaction rate and the thermal stability it imparts, are critical to the quality of the final foam. The cure profile must be synchronized with the gas generation to trap the gas effectively and form a stable, uniform cellular structure. Therefore, while not a blowing agent itself, this compound is an integral part of the polymer matrix in foamed elastomer applications, governing the mechanical properties of the final product.
| Chemical Blowing Agent | Decomposition Gas(es) | Typical Polymer System |
|---|---|---|
| Azodicarbonamide | Nitrogen (N2), Carbon Monoxide (CO), Carbon Dioxide (CO2) | Vinyl, Thermoplastics |
| Isocyanate + Water | Carbon Dioxide (CO2) | Polyurethane |
| Sodium Bicarbonate | Carbon Dioxide (CO2) | Thermoplastics |
Table 2: Examples of common chemical blowing agents and the gases they produce, illustrating a function distinct from that of this compound.
Integration into High-Performance Coating and Adhesive Systems
The robust properties imparted by this compound make the polymers it helps create highly suitable for high-performance coating and adhesive applications. smolecule.com Polyurethane and polyurea coatings are prized for their exceptional durability, abrasion resistance, chemical resistance, and weatherability. By incorporating this crosslinker, formulators can enhance these properties, creating coatings that provide superior protection for substrates in demanding environments, such as industrial flooring, automotive components, and infrastructure protection.
In adhesive systems, the compound contributes to high bond strength and thermal stability. The controlled reactivity it provides is also beneficial, allowing for a sufficient open time for application before the adhesive cures. This results in strong, durable bonds suitable for structural applications in construction, automotive assembly, and aerospace. Its suitability for coatings is noted for applications that demand strong adhesion and resistance to environmental factors. smolecule.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isobutyl 3,5-diamino-4-chlorobenzoate, and how do reaction conditions influence yield?
- Methodology : Start with 3,5-diamino-4-chlorobenzoic acid as a precursor. Esterification with isobutyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Optimize temperature (80–120°C) and solvent (toluene or DMF) to enhance esterification efficiency. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Data : Typical yields range from 50–70%, with impurities arising from incomplete esterification or side reactions (e.g., amine group oxidation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm ester formation (e.g., isobutyl group signals at δ ~4.1 ppm for OCH₂ and δ ~1.0 ppm for CH(CH₃)₂). Aromatic protons and amine groups should align with predicted splitting patterns .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% target peak area).
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., C: ~50%, Cl: ~10%).
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Avoid prolonged exposure to light or moisture. Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent amine oxidation or hydrolysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .
- 2D NMR : Perform HSQC and HMBC to confirm connectivity, especially for distinguishing amine protons from solvent artifacts.
- Contradiction Analysis : If discrepancies persist, re-evaluate synthetic steps for unintended side products (e.g., chlorination byproducts or ester hydrolysis) .
Q. What strategies improve the compound’s stability under aqueous conditions for biological assays?
- Methodology :
- pH Optimization : Test stability across pH 4–8 (buffers: acetate, phosphate). Amine groups may protonate at low pH, reducing reactivity.
- Lyophilization : Lyophilize the compound with cryoprotectants (trehalose, mannitol) to enhance shelf life in aqueous media.
- Protection of Amine Groups : Temporarily protect amines with Boc or Fmoc groups during formulation, followed by deprotection in situ .
Q. How does the steric and electronic profile of the isobutyl group influence the compound’s reactivity in downstream applications?
- Methodology :
- Comparative Studies : Synthesize analogs with varying ester groups (methyl, benzyl) and compare reaction kinetics in amide coupling or nucleophilic substitutions.
- Computational Analysis : Calculate steric maps (e.g., using Molclus) and electron density distributions (Hirshfeld analysis) to correlate structure with reactivity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Process Optimization : Transition from batch to flow chemistry for esterification to improve heat/mass transfer. Use inline IR spectroscopy for real-time monitoring.
- Impurity Profiling : Identify scale-dependent impurities (e.g., dimerization products) via LC-MS and adjust purification protocols (e.g., preparative HPLC over silica gel) .
Critical Research Gaps
- Limited direct data on the compound’s metabolic stability or toxicity. Cross-reference with structurally similar chlorinated benzoates (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) for predictive modeling .
- Contradictions in optimal synthetic conditions (e.g., solvent choice for esterification) warrant systematic DoE (Design of Experiments) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
